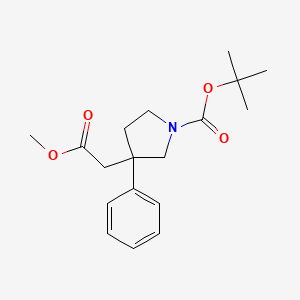

Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-11-10-18(13-19,12-15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMQXAXZLWXPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate typically involves multiple steps, including esterification, nucleophilic substitution, and condensation reactions. One common method involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine: Explored for its potential therapeutic properties. Studies have examined its activity against various biological targets, including enzymes and receptors.

Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of Boc-protected pyrrolidine/azetidine derivatives with variable substituents. Key structural analogs include:

Key Observations :

- Ring Size : Azetidine (4-membered) analogs (e.g., compounds in ) exhibit higher ring strain compared to pyrrolidine (5-membered), influencing reactivity and stability.

- Substituent Effects : Aryl groups (phenyl, thiophenyl) enhance π-π stacking interactions, while alkyl chains (e.g., octyl in ) increase hydrophobicity. Electron-withdrawing groups (e.g., CF3 in ) alter electronic properties and metabolic stability.

Example Workflow :

Yield Variations :

- Pyrrolidine derivatives (e.g., target compound) often show higher yields (70–80%) compared to azetidines (29–80%) due to reduced ring strain .

Physicochemical Properties

Spectroscopic Notes:

Biological Activity

Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with various electrophiles under controlled conditions. The compound can be synthesized using microwave irradiation techniques for enhanced efficiency and yield.

Key Reaction Conditions:

- Reagents: Pyrrolidine, tert-butyl carbamate, and methoxycarbonyl derivatives.

- Conditions: Microwave irradiation, inert atmosphere, and specific solvents like toluene.

Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate exhibits biological activity primarily through its interaction with cellular pathways. It has been shown to affect various signaling mechanisms, potentially influencing cell proliferation and apoptosis.

Antimicrobial Activity

In vitro studies indicate that this compound possesses antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating significant inhibition at specific concentrations.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μM) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 50 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of the compound. The results indicate that at concentrations below 100 μM, the compound exhibits low cytotoxic effects on human cell lines.

| Cell Line | IC50 (μM) | Viability (%) at 100 μM |

|---|---|---|

| HeLa | >100 | 90 |

| MCF7 | >100 | 85 |

| A549 | >100 | 88 |

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial activity of tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate against multi-drug resistant strains of bacteria. The compound showed promising results, with a notable reduction in bacterial load in treated samples compared to controls . -

Cytotoxicity Assessment:

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that it selectively inhibited cancer cell proliferation while sparing normal cells, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate, and what key reagents/conditions are employed?

- Methodological Answer : A common route involves nucleophilic substitution or coupling reactions under mild conditions. For example, dichloromethane at 0–20°C with triethylamine (as a base) and DMAP (4-dimethylaminopyridine) as a catalyst facilitates efficient esterification or sulfonylation steps . Column chromatography (e.g., silica gel) is typically used for purification, with yields optimized by controlling reaction stoichiometry and temperature .

Q. How is the compound characterized using spectroscopic methods to confirm structural integrity?

- Methodological Answer :

- NMR : The tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while the phenyl protons resonate at 7.2–7.5 ppm. The methoxy group in the 2-methoxy-2-oxoethyl moiety shows a singlet at ~3.6 ppm .

- IR : Key absorption bands include C=O stretches (~1730 cm for ester and carbamate groups) and C-N stretches (~1250 cm) .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] or [M+Na]) with a deviation <2 ppm from the calculated mass .

Advanced Research Questions

Q. How can researchers optimize reaction yields and stereochemical control during synthesis, particularly for the 3-phenylpyrrolidine core?

- Methodological Answer :

- Chiral Auxiliaries/Catalysts : Use enantiopure starting materials or chiral catalysts (e.g., phosphine-based catalysts) to enforce stereochemistry at the pyrrolidine C3 position .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during coupling steps, as demonstrated in analogous syntheses with yields up to 99% .

- Purification : Gradient elution in column chromatography minimizes co-elution of diastereomers. Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) further enhances enantiomeric purity .

Q. How should researchers address contradictory spectroscopic data, such as unexpected peaks in H NMR or deviations in HRMS?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria (e.g., restricted rotation of the tert-butyl group) can split NMR signals. Variable-temperature NMR (VT-NMR) or 2D-COSY experiments resolve such ambiguities .

- Impurity Analysis : Use HPLC-MS to detect trace by-products (e.g., de-esterified intermediates). Adjust reaction time or quenching methods to suppress side reactions .

- Crystallography : Single-crystal X-ray diffraction (as in analogous tert-butyl pyrrolidine derivatives) provides definitive structural confirmation when spectral data conflict .

Q. What strategies are effective for purifying the compound when by-products share similar polarity?

- Methodological Answer :

- Mixed-Mode Chromatography : Combine silica gel with ion-exchange resins to separate polar by-products (e.g., unreacted amines or acids).

- Countercurrent Distribution : For large-scale syntheses, liquid-liquid extraction with pH-adjusted solvents isolates the neutral carbamate from acidic/basic impurities .

- Crystallization Screening : Test solvents with varying dielectric constants (e.g., tert-butyl methyl ether vs. acetonitrile) to exploit differences in solubility .

Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Substitution : React the tert-butyl carbamate with Grignard reagents (e.g., methylmagnesium bromide) in THF at −78°C to probe C=O electrophilicity. Monitor progress via in-situ IR for carbonyl disappearance .

- Electrophilic Aromatic Substitution : Nitration or halogenation of the phenyl ring requires Lewis acid catalysts (e.g., FeCl). Use DFT calculations to predict regioselectivity and optimize conditions .

- Reduction : Lithium aluminum hydride (LiAlH) in anhydrous ether reduces the ester to a primary alcohol, enabling downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.